molecular formula C13H17ClN2OS B2954573 2-(Chloromethyl)-6-methyl-5-(2-methylbutyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 742094-59-3

2-(Chloromethyl)-6-methyl-5-(2-methylbutyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2954573
CAS No.: 742094-59-3
M. Wt: 284.8
InChI Key: FGTXBJHANYVYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-6-methyl-5-(2-methylbutyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with various substituents such as chloromethyl, methyl, and methylbutyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-methyl-5-(2-methylbutyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thieno and pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis have been explored to enhance reaction rates and yields . Additionally, continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-methyl-5-(2-methylbutyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hypochlorite, molecular bromine, piperidine, and morpholine . The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted thienopyrimidine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-methyl-5-(2-methylbutyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-(Chloromethyl)-6-methyl-5-(2-methylbutyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one stands out due to its unique combination of functional groups and the thieno[2,3-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(chloromethyl)-6-methyl-5-(2-methylbutyl)-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2OS/c1-4-7(2)5-9-8(3)18-13-11(9)12(17)15-10(6-14)16-13/h7H,4-6H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTXBJHANYVYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC1=C(SC2=C1C(=O)NC(=N2)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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